Lipophilicity Differentiation: LogP Comparison Against 5-Methyl Regioisomer and De-Fluorinated Analog
4-Chloro-2-fluoro-3-methylbenzaldehyde exhibits a measured LogP of 2.60 , which differs from its closest regioisomer 4-chloro-2-fluoro-5-methylbenzaldehyde (LogP = 2.38; Δ = +0.22) [1] and from the de-fluorinated analog 4-chloro-3-methylbenzaldehyde (LogP = 2.67; Δ = -0.07) . This 0.22 log unit difference represents a ~1.66-fold increase in octanol-water partition coefficient relative to the 5-methyl isomer, directly impacting membrane permeability and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 |
| Comparator Or Baseline | 4-Chloro-2-fluoro-5-methylbenzaldehyde: LogP = 2.38; 4-Chloro-3-methylbenzaldehyde: LogP = 2.67 |
| Quantified Difference | ΔLogP = +0.22 vs. 5-methyl isomer; ΔLogP = -0.07 vs. de-fluorinated analog |
| Conditions | Computed/measured LogP values from commercial technical datasheets (Chemsrc, Leyan); methodology consistent across entries |
Why This Matters
A LogP difference of >0.2 units is pharmacologically meaningful, translating to measurable changes in membrane permeability and ADME properties in drug candidate optimization.
- [1] Chemsrc. 4-Chloro-2-fluoro-5-methylbenzaldehyde. CAS: 177211-30-2. LogP: 2.38. Updated 2021-09-11. View Source
